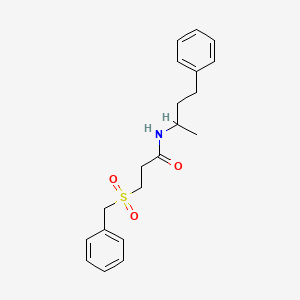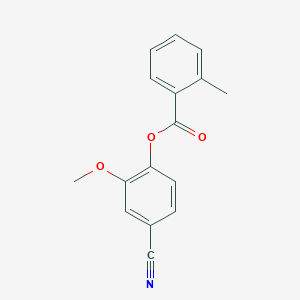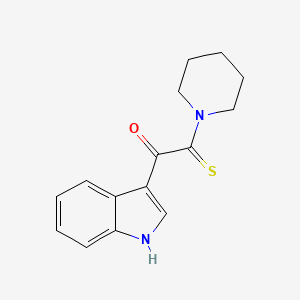![molecular formula C22H21ClO4 B4193856 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4193856.png)
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one
Overview
Description
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as D609, is a small molecule inhibitor that has been used in scientific research for its various biochemical and physiological effects.
Mechanism of Action
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one inhibits PC-PLC by binding to the enzyme's active site and preventing the hydrolysis of phosphatidylcholine. This results in a decrease in the production of diacylglycerol and phosphatidic acid, which are important signaling molecules involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of platelet aggregation, the induction of apoptosis in cancer cells, and the modulation of immune responses. Additionally, this compound has been shown to have anti-inflammatory effects and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is a useful tool for studying the role of PC-PLC in various cellular processes. Its ability to inhibit PC-PLC specifically makes it a valuable tool for studying the downstream effects of this enzyme. However, this compound has some limitations in lab experiments, including its relatively low potency and the potential for off-target effects.
Future Directions
There are several potential future directions for research involving 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one. One area of interest is the development of more potent and selective PC-PLC inhibitors. Additionally, this compound could be used in combination with other inhibitors or drugs to enhance its effects. Further research could also explore the potential therapeutic applications of this compound, particularly in the treatment of cancer and inflammatory diseases.
In conclusion, this compound is a small molecule inhibitor that has been used in scientific research for its ability to inhibit PC-PLC and affect various cellular processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound is a valuable tool for studying the role of PC-PLC in cellular processes and has potential therapeutic applications in the future.
Scientific Research Applications
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has been used in various scientific research studies due to its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC). This enzyme is involved in the hydrolysis of phosphatidylcholine, which is an important component of cell membranes. By inhibiting PC-PLC, this compound can affect a variety of cellular processes, including membrane trafficking, cell signaling, and apoptosis.
properties
IUPAC Name |
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClO4/c1-3-4-5-16-10-22(25)27-20-12-21(18(23)11-17(16)20)26-13-19(24)15-8-6-14(2)7-9-15/h6-12H,3-5,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRQDWUBZNCLLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-cyclohexylphenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4193773.png)
![N-1,3-benzodioxol-5-yl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4193788.png)
![3-chloro-4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B4193789.png)
![1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine](/img/structure/B4193797.png)


![[4-({[2-(5-methyl-3-isoxazolyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B4193819.png)

![N-(3-ethoxypropyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B4193846.png)
![9-(2-butoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4193854.png)

![2-[(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4193879.png)
![N-{1-[4-ethyl-5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4193886.png)
amino]benzoyl}amino)benzamide](/img/structure/B4193900.png)